N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide
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Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H19ClN4O3S2 and its molecular weight is 438.95. The purity is usually 95%.
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Scientific Research Applications
Metabolic Stability Improvement in PI3K/mTOR Inhibitors
The compound N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a close analog to the specified chemical, is a potent inhibitor of PI3Kα and mTOR in vitro and in vivo. Investigations into various 6,5-heterocycles aimed at improving metabolic stability revealed that imidazopyridazine analogs maintain in vitro potency and in vivo efficacy, with reduced metabolic deacetylation, indicating the potential for structural modifications in enhancing drug stability and efficacy (Stec et al., 2011).
Antimicrobial Activity of Pyridine Derivatives
Synthesis studies of 2-amino substituted benzothiazole and its derivatives, including pyridine and acetamide components, have shown antibacterial and antifungal activities. These compounds have been established based on chemical analysis and spectral data, highlighting their potential in microbial studies and applications (Patel & Agravat, 2007).
Antimalarial and Potential COVID-19 Applications
Reactivity investigations of sulfonamide derivatives as antimalarial agents have demonstrated significant activity, with potential implications for COVID-19 treatment. Theoretical and molecular docking studies of these compounds have shown promising results against relevant enzymes and proteins, indicating a broader therapeutic potential beyond antimalarial applications (Fahim & Ismael, 2021).
Photovoltaic and Ligand-Protein Interaction Studies
Research into bioactive benzothiazolinone acetamide analogs for their photochemical and thermochemical properties suggests their utility as photosensitizers in dye-sensitized solar cells (DSSCs). These studies not only reveal the compounds' light harvesting efficiency but also their potential in non-linear optical (NLO) applications and ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), indicating a multifaceted application in photovoltaic efficiency and biomedical research (Mary et al., 2020).
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S2/c1-12-8-13(19)9-15-17(12)21-18(27-15)23(10-14-6-4-5-7-20-14)16(24)11-22(2)28(3,25)26/h4-9H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWUBGVBIHJHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)CN(C)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.